Betamethasone 9,11-Epoxide 21-Propionate
Overview
Description
Betamethasone 9,11-Epoxide 21-Propionate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a well-known corticosteroid used in various medical applications. The compound is characterized by its unique chemical structure, which includes an epoxide group at the 9,11 position and a propionate ester at the 21 position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 9,11-Epoxide 21-Propionate typically involves multiple steps, starting from betamethasone. The key steps include the formation of the epoxide group at the 9,11 position and the esterification of the 21-hydroxyl group with propionic acid. The reaction conditions often involve the use of strong bases and oxidizing agents to facilitate the formation of the epoxide ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Betamethasone 9,11-Epoxide 21-Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the epoxide group, leading to the formation of diols.
Substitution: The propionate ester can undergo hydrolysis or transesterification under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are employed for ester hydrolysis or transesterification.
Major Products Formed:
Oxidation: Various oxidized derivatives of betamethasone.
Reduction: Diols and other reduced forms of the compound.
Substitution: Different esters or free acids, depending on the reaction conditions.
Scientific Research Applications
Betamethasone 9,11-Epoxide 21-Propionate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Utilized in the development of new corticosteroid-based therapies for inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of Betamethasone 9,11-Epoxide 21-Propionate involves its interaction with glucocorticoid receptors in the cytoplasm. Upon binding, the compound-receptor complex translocates to the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes. This results in the inhibition of inflammatory pathways and the reduction of immune responses .
Comparison with Similar Compounds
Betamethasone: The parent compound, lacking the epoxide and propionate groups.
Dexamethasone: A closely related corticosteroid with similar anti-inflammatory properties.
Flumethasone: Another corticosteroid with a similar mechanism of action but different chemical structure.
Uniqueness: Betamethasone 9,11-Epoxide 21-Propionate is unique due to its specific structural modifications, which enhance its stability and potency compared to other corticosteroids. The presence of the epoxide group and the propionate ester contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-5-21(28)30-13-19(27)24(29)14(2)10-18-17-7-6-15-11-16(26)8-9-22(15,3)25(17)20(31-25)12-23(18,24)4/h8-9,11,14,17-18,20,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,20-,22-,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNLZHWRYPLCSE-QYIVYLGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747144 | |
Record name | (9beta,11beta,16beta)-17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205105-83-5 | |
Record name | Betamethasone 9,11-epoxide 21-propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205105835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9beta,11beta,16beta)-17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAMETHASONE 9,11-EPOXIDE 21-PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V40RI2B7TL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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